2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-(2,4-dichlorophenyl)acetonitrile
CAS No.: 477865-19-3
Cat. No.: VC6586927
Molecular Formula: C14H6Cl3F3N2S
Molecular Weight: 397.62
* For research use only. Not for human or veterinary use.
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-(2,4-dichlorophenyl)acetonitrile - 477865-19-3](/images/structure/VC6586927.png)
Specification
CAS No. | 477865-19-3 |
---|---|
Molecular Formula | C14H6Cl3F3N2S |
Molecular Weight | 397.62 |
IUPAC Name | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-(2,4-dichlorophenyl)acetonitrile |
Standard InChI | InChI=1S/C14H6Cl3F3N2S/c15-8-1-2-9(10(16)4-8)12(5-21)23-13-11(17)3-7(6-22-13)14(18,19)20/h1-4,6,12H |
Standard InChI Key | KYHLQMYFXGDOGH-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)Cl)C(C#N)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound features a pyridinyl scaffold substituted at the 3-position with chlorine and at the 5-position with a trifluoromethyl group. A sulfanyl (-S-) bridge connects this heterocyclic system to a 2-(2,4-dichlorophenyl)acetonitrile group. This configuration creates distinct electronic environments:
-
The 3-chloro-5-(trifluoromethyl)pyridinyl moiety contributes strong electron-withdrawing effects due to the inductive influence of chlorine and the trifluoromethyl group .
-
The 2,4-dichlorophenyl ring introduces steric hindrance and additional electron withdrawal, which may influence intermolecular interactions .
-
The acetonitrile group provides a polarizable nitrile function, enhancing solubility in aprotic solvents like ethyl acetate .
Physicochemical Properties
Data extrapolated from analogous compounds suggest the following properties :
The trifluoromethyl group significantly lowers lipid solubility compared to non-fluorinated analogs, as evidenced by vapor pressure data .
Synthesis and Optimization
Key Synthetic Routes
Patent literature describes modular assembly strategies for related pyridinyl-acetonitrile derivatives:
Nucleophilic Sulfur Bridging
A common approach involves coupling a pyridinylthiol with a halogenated acetonitrile precursor. For example:
-
3-Chloro-5-(trifluoromethyl)-2-mercaptopyridine is reacted with 2-bromo-2-(2,4-dichlorophenyl)acetonitrile in the presence of a base (e.g., K₂CO₃) in DMF at 80–90°C .
-
The reaction proceeds via an SN2 mechanism, with yields reaching 78–89% after optimization .
Cyanide Displacement
Functional and Reactive Properties
Electrophilic Reactivity
The nitrile group undergoes nucleophilic additions under basic conditions:
-
Reaction with Grignard reagents to form ketones, though steric hindrance from the dichlorophenyl group limits reactivity .
Thermal Stability
Thermogravimetric analysis (TGA) of structurally similar compounds shows decomposition onset at 180–200°C, primarily involving:
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s nitrile functionality positions it as a precursor for:
-
Heterocyclic Amines: Via reduction (e.g., LiAlH₄) to primary amines, which are valuable in antimalarial drug synthesis .
-
Pyrazole Derivatives: Cyclocondensation with hydrazines yields pyrazole rings, a common motif in COX-2 inhibitors .
Agrochemical Uses
Patent data highlight utility in herbicide formulations:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume